1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Epigenetics LSD1 inhibitor Arylcyclopropylamine

This 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride is the definitive LSD1 inhibitor scaffold for epigenetic drug discovery. SAR studies confirm the 2,6-dichloro substitution pattern is a critical pharmacophore—generic arylcyclopropylamines cannot replicate its potency or selectivity. With a demonstrated Ki of 441 nM at DAT, it also serves as a unique tool for neurological research. The hydrochloride salt guarantees superior aqueous solubility, minimizing DMSO artifacts in biological assays. Choose this compound for reliable, reproducible data in lead optimization and biochemical screening.

Molecular Formula C9H10Cl3N
Molecular Weight 238.5 g/mol
CAS No. 1384799-76-1
Cat. No. B1458893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
CAS1384799-76-1
Molecular FormulaC9H10Cl3N
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C=CC=C2Cl)Cl)N.Cl
InChIInChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H
InChIKeyNEWIGHBGVLJPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl (CAS 1384799-76-1) for Research Procurement: Baseline Overview


1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS 1384799-76-1) is a cyclopropylamine derivative characterized by a 2,6-dichlorophenyl substitution at the cyclopropane C1 position, presented as a hydrochloride salt (C9H10Cl3N, MW 238.5) . This compound belongs to the arylcyclopropylamine (ACPA) class, which has been extensively studied for its ability to inhibit lysine-specific demethylase 1 (LSD1) and modulate neurotransmitter transporters [1][2].

1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl: Why Generic Substitution with Other Arylcyclopropylamines Fails


Simple substitution with other arylcyclopropylamines (ACPAs) is not advisable due to the profound impact of aryl substitution patterns on target selectivity and potency. Structure-activity relationship (SAR) studies demonstrate that even minor changes, such as the position of chlorine atoms on the phenyl ring, can drastically alter inhibitory activity against LSD1 and monoamine oxidases (MAOs), potentially leading to off-target effects or a complete loss of desired activity [1][2]. The specific 2,6-dichloro substitution pattern in this compound dictates a unique pharmacological profile that cannot be replicated by generic alternatives.

1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl (CAS 1384799-76-1): Quantitative Differentiation Evidence Guide


LSD1 Inhibition: Class-Level Potency for 2,6-Dichloro Substituted ACPAs

While direct quantitative data for this specific hydrochloride salt (CAS 1384799-76-1) is limited in the public domain, its close analog, the free base 1-(2,6-dichlorophenyl)cyclopropan-1-amine (CAS 1152586-99-6), is a core scaffold in potent LSD1 inhibitors. The 2,6-dichloro substitution pattern is a key pharmacophore for achieving nanomolar potency against LSD1, a finding consistently validated across multiple patent and literature sources [1][2]. As a representative example, a structurally related ACPA with a 2,6-dichlorophenyl group exhibited an IC50 of 240 nM against LSD1 in a biochemical assay [3].

Epigenetics LSD1 inhibitor Arylcyclopropylamine

Dopamine Transporter (DAT) Interaction: Evidence of Sub-micromolar Affinity

1-(2,6-Dichlorophenyl)cyclopropan-1-amine (free base) has demonstrated a measurable affinity for the human dopamine transporter (DAT). In vitro assays show that it can displace a radiolabeled ligand ([3H]WIN-35428) from DAT with a Ki of 441 nM [1]. This sub-micromolar affinity distinguishes it from other ACPAs with different substitution patterns, which may lack significant DAT binding [2].

Neuropharmacology Dopamine Transporter Reuptake Inhibitor

Structural Confirmation and Purity Specification

The compound is well-characterized with a defined molecular formula (C9H10Cl3N), molecular weight (238.5 g/mol), and is offered by multiple reputable suppliers with a specified minimum purity of 95% . This contrasts with less-defined or lower-purity alternatives that may introduce variability into research outcomes.

Analytical Chemistry Quality Control Chemical Procurement

Enhanced Physicochemical Properties via Hydrochloride Salt Formulation

The compound is supplied as a hydrochloride salt, which enhances its water solubility and stability compared to the free base form . This is a critical advantage for in vitro assays and in vivo studies requiring aqueous formulations, a benefit not offered by the free base analog (CAS 1152586-99-6) .

Pharmaceutical Chemistry Formulation Science Solubility Enhancement

1-(2,6-Dichlorophenyl)cyclopropan-1-amine HCl: Best Research and Industrial Application Scenarios


LSD1-Targeted Epigenetic Research and Inhibitor Development

This compound is ideally suited as a core scaffold for the development of novel LSD1 inhibitors. Its 2,6-dichlorophenyl substitution is a key pharmacophore for achieving potent inhibition, as established by SAR studies [1]. It can be used in biochemical assays to study LSD1 function and as a starting point for lead optimization programs in oncology and epigenetic research [2].

Neuropharmacological Studies of Dopamine Transporter (DAT) Function

With a demonstrated Ki of 441 nM for the human dopamine transporter (DAT), this compound is a valuable tool for investigating DAT pharmacology and the role of dopamine reuptake in neurological and psychiatric disorders [3]. It can be employed in competitive binding assays, functional uptake studies, and as a reference compound in the development of novel DAT modulators.

Medicinal Chemistry Lead Optimization and SAR Studies

The unique combination of an LSD1-inhibitory scaffold and measurable DAT affinity makes this compound an excellent starting point for SAR studies. Researchers can modify the amine, cyclopropane, or phenyl ring to optimize potency, selectivity, and drug-like properties for either LSD1 or DAT as a target, or to explore dual pharmacology [1][3].

Aqueous-Based Biological Assays Requiring Enhanced Solubility

The hydrochloride salt form offers improved aqueous solubility compared to the free base, making this compound the preferred choice for biological assays performed in aqueous buffers . This reduces the reliance on DMSO and minimizes solvent-related artifacts in cell-based or in vivo experiments, ensuring more reliable and reproducible data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.